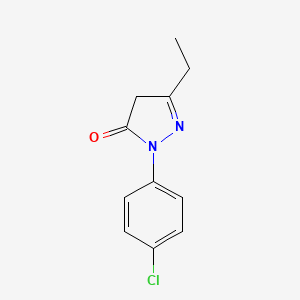

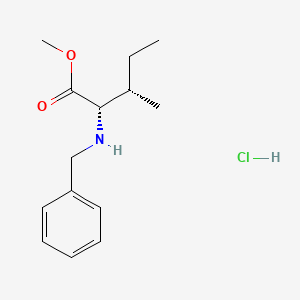

1,3-Dihydroisoindol-2-yl(oxolan-2-yl)methanone

カタログ番号 B2412074

CAS番号:

2320506-20-3

分子量: 217.268

InChIキー: HNJRLVRTYRWAHA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,3-Dihydroisoindol-2-yl(oxolan-2-yl)methanone” is a chemical compound that is part of the Luminescent N-arylphthalimidino derivatives . These derivatives have been prepared and characterized, and their crystallization revealed a new approach for the crystallization of an organic compound which is induced by a reaction but not the synthetic reaction itself .

Synthesis Analysis

The synthesis of isoindoline derivatives has been described in various studies . For instance, ortho-phthalaldehyde (OPA) was added to a stirred solution of o/p-aminobenzoic acid in EtOH . The reaction proceeded with gradual color change from yellow to brown upon refluxing for 3 h at about 90 oC . After the completion of reaction, the resulting solution was cooled to room temperature followed by concentration under reduced pressure . The residual crude product was purified by FC on silica gel using the mixture of AcOEt/MeOH (4:1) as the eluent to give compound .Molecular Structure Analysis

The molecular structure of “1,3-Dihydroisoindol-2-yl(oxolan-2-yl)methanone” has been analyzed in several studies . The structure guided optimization of the 2,4-dihydroxybenzamide lead molecule 1 and details some of the drug discovery strategies employed in the identification of AT13387 (35), which has progressed through preclinical development and is currently being tested in man .Chemical Reactions Analysis

The chemical reactions involving “1,3-Dihydroisoindol-2-yl(oxolan-2-yl)methanone” have been studied in the context of luminescent phthalimidino derivatives . These derivatives were prepared and characterized, and their crystallization revealed a new approach for the crystallization of an organic compound which is induced by a reaction but not the synthetic reaction itself .特性

IUPAC Name |

1,3-dihydroisoindol-2-yl(oxolan-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13(12-6-3-7-16-12)14-8-10-4-1-2-5-11(10)9-14/h1-2,4-5,12H,3,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJRLVRTYRWAHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CC3=CC=CC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dihydroisoindol-2-yl(oxolan-2-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-Tert-butyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2411993.png)

![1-(tert-butyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411994.png)

![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2411995.png)

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline](/img/structure/B2411996.png)

![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B2411997.png)

![3-(4-Ethoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2412000.png)

![1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-(furan-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2412004.png)